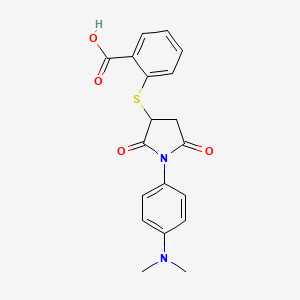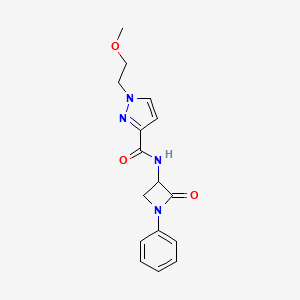
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide, also known as AZD-5847, is a novel antibiotic agent that belongs to the class of pyrazole carboxamides. It was developed by AstraZeneca and is currently in the preclinical stage of development. AZD-5847 has shown promising results in vitro against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.
Mécanisme D'action
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide targets the bacterial ribosome, specifically the 50S subunit, by binding to the peptidyl transferase center. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth.
Effets Biochimiques Et Physiologiques
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic agent. It has also been shown to have good tissue penetration, which is important for the treatment of infections in different organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide is its broad-spectrum activity against a variety of bacterial pathogens, including multi-drug resistant strains. This makes it a potentially useful agent for the treatment of a wide range of infections. However, one limitation is that it is still in the preclinical stage of development and has not yet been tested in humans.
Orientations Futures
There are several future directions for the development of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide as an antibiotic agent. One direction is to further optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to investigate its potential for combination therapy with other antibiotics to enhance its activity against resistant strains. Additionally, the potential for the development of resistance to 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide should be monitored and strategies developed to prevent or overcome resistance. Finally, clinical trials should be conducted to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid with 1-phenylazetidin-3-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its antibacterial activity against a variety of pathogens. In vitro studies have shown that it has potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. It has also shown activity against multi-drug resistant strains of these bacteria.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-10-9-19-8-7-13(18-19)15(21)17-14-11-20(16(14)22)12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIGERFALWQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

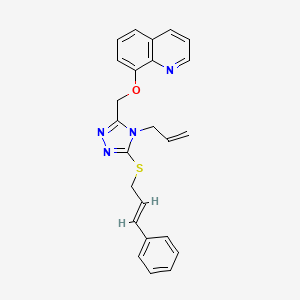
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
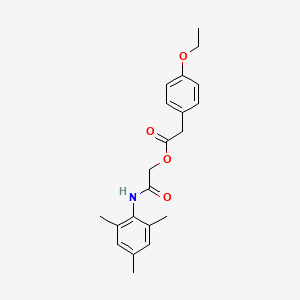
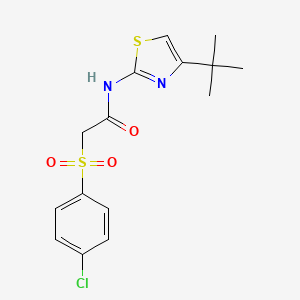
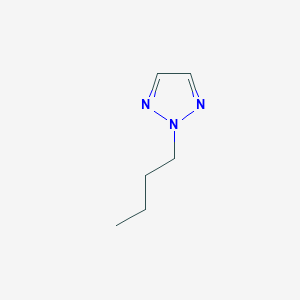
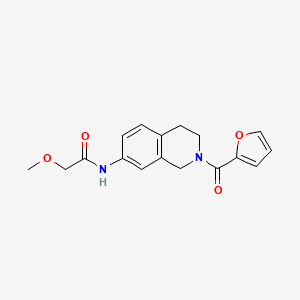
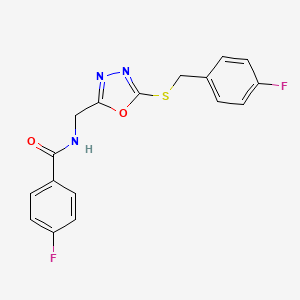
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
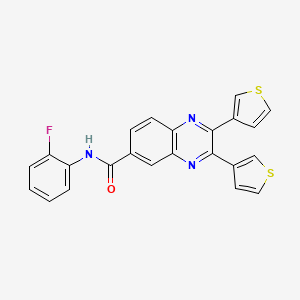
![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)
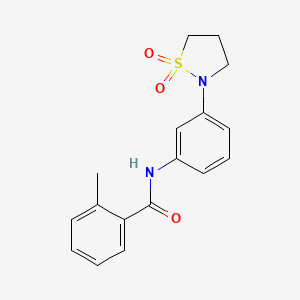
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
